(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide
Description
(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide is a chiral amide compound characterized by a cyclopropyl group, a 2-iodo-benzyl substituent, and a propionamide backbone. The iodine atom at the benzyl position introduces steric bulk and polarizability, which may influence binding interactions in pharmacological or agrochemical contexts.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O/c1-9(15)13(17)16(11-6-7-11)8-10-4-2-3-5-12(10)14/h2-5,9,11H,6-8,15H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIJDXUCAGFUJH-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1I)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC=CC=C1I)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Introduction of the Iodo Group: The iodo group can be introduced through iodination reactions using iodine or other iodinating agents.
Amidation Reaction: The final step involves the amidation of the propionamide with the cyclopropyl and iodo-benzyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodo group can be reduced to a hydrogen atom, forming a benzyl group.
Substitution: The iodo group can participate in substitution reactions, such as nucleophilic substitution, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the cyclopropyl group can influence the compound’s binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Binding
- Iodine’s larger atomic radius may enhance lipophilicity but reduce metabolic stability compared to smaller halogens.
- Heterocyclic Substituents : Thiophene () and furan () analogs introduce aromatic heterocycles, which can modulate electronic properties and binding to biological targets (e.g., enzymes or receptors).
- Alkyl vs. Cyclopropyl : Compounds with isopropyl () or methyl () groups instead of cyclopropyl exhibit altered steric profiles, affecting conformational flexibility and target engagement.
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-propionamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a cyclopropyl group and a 2-iodo-benzyl moiety, which may enhance its lipophilicity and biological interactions. The molecular formula is CHI NO, with a molecular weight of approximately 285.15 g/mol. The structural features contribute to its potential as a pharmacological agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound may modulate the activity of these targets, leading to diverse biological effects such as:
- Inhibition of Enzyme Activity : The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression and inflammation.
- Receptor Modulation : It may interact with receptors involved in neurotransmission and cellular signaling pathways.
Biological Activities
Research studies have highlighted several key biological activities associated with this compound:
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Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Hela (cervical cancer). In vitro assays demonstrated IC values indicating significant inhibition of cell proliferation.
Cell Line IC (µM) A549 <10 Hela <10 - Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cell cultures, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various derivatives of N-substituted propionamides, including this compound. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
- Biochemical Probes : Recent studies have explored the use of this compound as a biochemical probe for studying enzyme activities. Its ability to selectively inhibit certain enzymes makes it a valuable tool for understanding metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
